2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol

Catalog No.
S15514500
CAS No.
M.F
C10H13NO3S
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol

Product Name

2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol

IUPAC Name

2-methyl-3-(2-nitrophenyl)sulfanylpropan-1-ol

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C10H13NO3S/c1-8(6-12)7-15-10-5-3-2-4-9(10)11(13)14/h2-5,8,12H,6-7H2,1H3

InChI Key

OATCAYJTTMZARO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)CSC1=CC=CC=C1[N+](=O)[O-]

2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol is a chemical compound characterized by its complex structure, which includes a thioether functional group and a nitrophenyl moiety. The molecular formula for this compound is C10H13N1O3S1C_10H_{13}N_1O_3S_1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound exhibits unique properties due to the presence of the nitro group, which can influence its reactivity and biological activity.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Oxidation: The secondary alcohol functionality can be oxidized to form a ketone or aldehyde using agents like potassium permanganate or chromium trioxide.
  • Substitution: The thioether bond can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different chemical characteristics.

The synthesis of 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol typically involves several steps:

  • Nitration: Starting from 2-methylpropan-1-ol, nitration is achieved using concentrated nitric acid to introduce the nitro group at the para position relative to the methyl group on the phenyl ring.
  • Thioether Formation: The thioether linkage is formed by reacting an appropriate thiol with the nitrated aromatic compound under acidic or basic conditions.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for further applications.

Due to its unique structure, 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol has potential applications in various fields:

  • Pharmaceuticals: It may serve as a precursor or building block for developing new drugs with enhanced therapeutic profiles.
  • Material Science: The compound could be utilized in synthesizing novel materials with specific electronic or optical properties.
  • Biological Studies: It can be employed in research to explore interactions with biological targets, potentially leading to new therapeutic agents.

Interaction studies involving 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol could focus on its binding affinity to various enzymes or receptors. Investigating its mechanism of action will be crucial for understanding its potential therapeutic effects. Such studies would typically involve:

  • In vitro assays to assess cytotoxicity against cancer cell lines.
  • Binding studies to determine interactions with specific molecular targets.
  • Mechanistic studies to elucidate how structural features influence biological activity.

Several compounds share structural similarities with 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol, including:

Compound NameStructural FeaturesUnique Aspects
2-NitropropaneNitro group attached to propaneSimpler structure without thioether
4-NitrophenolHydroxyl and nitro groups on phenylCommonly studied for antioxidant properties
2-Amino-3-(4-nitrophenyl)propan-1-olAmino and nitro groups presentExhibits significant biological activity

Uniqueness of 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol:
This compound's distinct thioether linkage combined with a nitrophenyl group sets it apart from others listed. This unique combination may enhance its reactivity and biological interactions compared to simpler analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

227.06161445 g/mol

Monoisotopic Mass

227.06161445 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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